Heterocyclic Amine Identity Defines Hydrogen-Bond Pharmacophore: Pyrimidin-4-amine vs. Pyridazin-3-amine Isostere Comparison
The target compound bears a pyrimidin-4-amine moiety, whereas its closest structural isostere, N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097869-46-8), contains a pyridazin-3-amine group. Although the two compounds share identical molecular formula (C₁₇H₂₂N₄O₂S) and molecular weight (346.45), the pyrimidine ring presents two endocyclic nitrogen atoms (N1 and N3) capable of acting as hydrogen-bond acceptors, while the pyridazine ring positions its two nitrogen atoms adjacent (N1-N2), altering both the hydrogen-bond acceptor geometry and the electron density distribution across the heterocycle . This difference is expected to produce distinct target binding profiles; however, published comparative biochemical data are not available for these two specific compounds . Cross-study comparison with N-(pyridin-3-yl)pyrimidin-4-amine-based CDK2 inhibitors demonstrates that the pyrimidin-4-amine scaffold supports potent kinase inhibition (IC₅₀ values in the nanomolar range in optimized analogs), whereas direct evidence for the pyridazin-3-amine scaffold in this specific azetidine-sulfonamide context is absent [1].
| Evidence Dimension | Heterocyclic amine hydrogen-bond acceptor geometry and number of endocyclic nitrogen atoms |
|---|---|
| Target Compound Data | Pyrimidin-4-amine: two endocyclic N atoms (N1, N3) positioned 1,3-relative; hydrogen-bond acceptor geometry distinct from pyridazine |
| Comparator Or Baseline | Pyridazin-3-amine (CAS 2097869-46-8): two endocyclic N atoms (N1, N2) adjacent; different hydrogen-bond acceptor topology |
| Quantified Difference | Qualitative difference in hydrogen-bond acceptor topology; no direct biochemical selectivity data available for these specific compounds |
| Conditions | Structural comparison based on SMILES, InChI, and molecular formula analysis |
Why This Matters
The pyrimidin-4-amine vs. pyridazin-3-amine difference defines the hydrogen-bond pharmacophore and is expected to drive target selectivity divergence, making these two compounds non-interchangeable in any kinase assay without experimental validation.
- [1] Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. ScienceDirect, 2023. View Source
